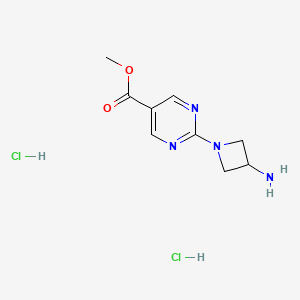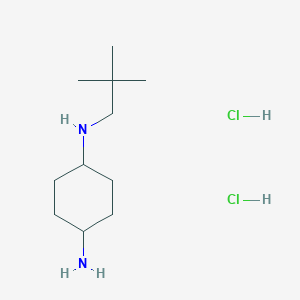
2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1427755-44-9 . It has a molecular weight of 221.04 and is commonly known as dichloroacetic acid (DCA). It is a white crystalline solid, practically insoluble in water, freely soluble in acetone, and soluble in ethanol .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid . The InChI Code is 1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13) .
Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It is practically insoluble in water, freely soluble in acetone, and soluble in ethanol . The molecular weight is 221.03 .
科学的研究の応用
Environmental Fate and Biodegradation
2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid, related to the class of phenoxyacetic acid herbicides, demonstrates significant environmental persistence necessitating comprehensive studies on its fate and biodegradation. Research indicates that such compounds are highly mobile in aquatic systems and soil, often requiring microbial intervention for degradation. Magnoli et al. (2020) focused on the microbial degradation of 2,4-D, a closely related herbicide, highlighting the crucial role microorganisms play in mitigating environmental pollution and protecting public health from the harmful effects of widespread herbicide use. This study underscores the importance of understanding microbial pathways for the degradation of phenoxy acids, potentially offering insights into managing 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid residues in agricultural environments Magnoli et al., 2020.
Pervaporation Separation Techniques
The separation of acetic acid from water represents a significant challenge in industrial processes due to the close relative volatility of these compounds. Aminabhavi and Toti (2003) reviewed the use of pervaporation (PV) membrane processes as a viable, economical, and environmentally friendly alternative to conventional distillation for the separation of water-acetic acid mixtures. This technique could have implications for the recycling and management of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid in industrial wastewater, suggesting a potential research application in designing efficient membrane materials for the separation of similar phenoxyacetic acids Aminabhavi & Toti, 2003.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .
作用機序
Target of Action
It’s structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug . Therefore, it might interact with similar targets, such as cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
Mode of Action
Based on its structural similarity to 2-dcaba , it might inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
If it acts similarly to 2-dcaba , it might affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators like prostaglandins.
Result of Action
If it acts similarly to 2-dcaba , it might lead to a reduction in inflammation and pain by inhibiting the production of prostaglandins.
特性
IUPAC Name |
2-(2,6-dichloro-4-hydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUHDUIPTCPANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid | |
CAS RN |
1427755-44-9 |
Source


|
| Record name | 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)

![Tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate](/img/structure/B2804567.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)

![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2804572.png)
![1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2804573.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2804575.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2804580.png)
![2-(2,4-diketo-1,7-dimethyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2804581.png)
